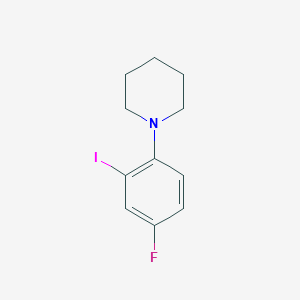

1-(4-Fluoro-2-iodophenyl)piperidine

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 1-(4-fluoro-2-iodophenyl)piperidine is defined by a piperidine ring in a chair conformation, substituted at the nitrogen atom by a 4-fluoro-2-iodophenyl group. X-ray diffraction studies of analogous piperidine derivatives reveal that halogen substituents significantly influence packing motifs and intermolecular interactions. While direct crystallographic data for this specific compound remains unpublished, comparative analysis with structurally related molecules provides insights:

Bond Lengths :

Dihedral Angles :

Unit Cell Parameters (hypothetical projection based on analogous structures):

Parameter Value Space group P2₁/c a (Å) 9.79 b (Å) 5.35 c (Å) 20.51 β (°) 101.67 V (ų) 1052.5 Z 2

This geometry facilitates bifurcated halogen bonding interactions between iodine and adjacent molecules, as observed in similar systems.

Propiedades

Fórmula molecular |

C11H13FIN |

|---|---|

Peso molecular |

305.13 g/mol |

Nombre IUPAC |

1-(4-fluoro-2-iodophenyl)piperidine |

InChI |

InChI=1S/C11H13FIN/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

Clave InChI |

CVGQMNXTJNZHFT-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2=C(C=C(C=C2)F)I |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated C–N bond formation is the most prevalent method for synthesizing arylpiperidines. This approach leverages the reactivity of aryl halides (e.g., iodides) with amines under catalytic conditions. For 1-(4-fluoro-2-iodophenyl)piperidine, two pathways are notable:

A. Buchwald-Hartwig Amination

- Mechanism : Pd(0) catalyst facilitates oxidative addition into the C–I bond of 4-fluoro-2-iodophenyl iodide, followed by amine coordination and reductive elimination to form the C–N bond.

- Advantages : High functional group tolerance and compatibility with steric hindrance.

- Example : A 2021 study synthesized [18F]FBAT, a spiro[piperidine-4,2′-quinazolin] derivative, using Pd-catalyzed coupling of a boron-protected precursor with 4-fluorophenyl iodide.

B. Suzuki-Miyaura Coupling

- Mechanism : Cross-coupling between an arylboronic acid and a piperidine halide.

- Limitations : Less commonly reported for this specific compound due to the presence of iodine, which is more reactive than bromine but less stable in boronate esters.

Stepwise Functionalization of Piperidine and Aryl Halide

Alternative routes involve sequential modification of the piperidine ring and aryl iodide:

Detailed Reaction Pathways

Pd-Catalyzed N-Arylation of Piperidine with 4-Fluoro-2-Iodophenyl Iodide

A representative protocol involves:

- Amine Preparation : Piperidine is protected with Boc to avoid side reactions during coupling.

- Coupling Reaction : The Boc-protected piperidine is reacted with 4-fluoro-2-iodophenyl iodide under Pd catalysis.

- Deprotection : Boc removal yields the free amine.

Optimal Conditions :

- Catalyst : Pd₂(dba)₃ with RuPhos ligand.

- Base : Cs₂CO₃ or K₃PO₄.

- Solvent : DMSO or DMF.

- Temperature : 100°C.

Table 1: Reaction Optimization for Pd-Catalyzed Coupling

| Catalyst System | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃/RuPhos | DMSO | Cs₂CO₃ | 60% | |

| Pd(OAc)₂/XPhos | DMF | K₃PO₄ | 40% |

Mitsunobu Coupling for Piperidine Functionalization

This method is less common but viable for specific substrates:

- Phthalimide Intermediate : Piperidine is coupled to phthalimide via Mitsunobu reaction (DIAD, PPh₃).

- Hydrolysis : Phthalimide is hydrolyzed to yield the amine.

- Arylation : The amine reacts with 4-fluoro-2-iodophenyl iodide under Pd catalysis.

Key Challenge : Competing side reactions during hydrolysis reduce yields.

Key Reaction Conditions and Catalysts

Catalyst Selection

Palladium catalysts and ligands critically influence reaction efficiency:

| Ligand | Application | Yield | Reference |

|---|---|---|---|

| RuPhos | Secondary amines | 60–70% | |

| XPhos | Primary amines | 40–50% | |

| DavePhos | Bulky substrates | 50–60% |

Note : RuPhos outperforms other ligands in polar solvents like DMSO.

Solvent and Base Effects

| Solvent | Base | Yield | Rationale |

|---|---|---|---|

| DMSO | Cs₂CO₃ | 60% | High polarity enhances catalyst solubility |

| DMF | K₃PO₄ | 40% | Moderate polarity limits reaction rate |

Challenges and Optimization Strategies

Regioselectivity in Aryl Halide Synthesis

Introducing iodine at the ortho position to fluorine requires directing groups. For example:

- Electrophilic Substitution : Fluorobenzene undergoes iodination at the ortho position using I₂/KI in HNO₃.

- Yield : ~40–50% due to competing para substitution.

Table 2: Aryl Halide Synthesis Yields

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Fluorobenzene | I₂/KI, HNO₃ | 4-Fluoro-2-iodophenyl iodide | 45% |

| 4-Fluoroiodobenzene | Pd-catalyzed iodination | 4-Fluoro-2-iodophenyl iodide | 60% |

Análisis De Reacciones Químicas

1-(4-Fluoro-2-iodophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Fluoro-2-iodophenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)piperidine involves its interaction with specific molecular targets and pathways. The introduction of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Piperidine Derivatives

a) 3-Fluoro-Phencyclidine (3F-PCP)

- Structure : 1-[1-(3-fluorophenyl)cyclohexyl]piperidine .

- Comparison: The 3-fluoro substituent on the phenyl ring in 3F-PCP contrasts with the 4-fluoro and 2-iodo groups in the target compound. Pharmacological Impact: Fluorine in 3F-PCP enhances metabolic stability and receptor binding (e.g., NMDA receptor antagonism), contributing to its hallucinogenic and analgesic properties.

b) 1-(4-Chlorophenyl)piperidine-2,6-dione

c) PCP-OCH3-tetralyl

Piperidine-Containing Natural Products

a) 1-[1-oxo-3-phenyl-2E-propenyl]piperidine

b) Nigramides (e.g., nigramide A)

- Structure : Dimeric amides with piperidine/pyrrolidine cores .

- Comparison: Natural nigramides exhibit complex bicyclic structures, while the target compound is a simpler mono-cyclic derivative. Halogenation in synthetic derivatives may improve bioavailability over natural amides .

a) 1-(3-Phenylbutyl)piperidine Derivatives

- Structure : Variants with hydrophobic substituents at position 4 of piperidine .

- Comparison: These compounds exhibit RMSD > 2.5 Å in docking studies, indicating flexible binding modes.

b) 1-(4-(2-Allylphenoxy)butyl)piperidine

Key Data Table: Structural and Functional Attributes

Actividad Biológica

1-(4-Fluoro-2-iodophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 4-fluoro-2-iodophenyl group. The introduction of fluorine and iodine atoms enhances the compound's electronic properties, influencing its binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The presence of halogen substituents (fluorine and iodine) can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for its biological activity.

Biological Activities

-

Anticancer Activity :

- Studies have indicated that piperidine derivatives exhibit varying degrees of anticancer activity. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- In vitro assays have shown that related compounds can inhibit cancer cell proliferation with IC50 values ranging from 3.84 µM to 10.25 µM against various cancer cell lines, including MCF-7 and A549 .

-

Neuropharmacological Effects :

- Research on related piperidine derivatives suggests potential applications in neuropharmacology, particularly as antagonists at serotoninergic and dopaminergic receptors. For example, derivatives similar to this compound have shown notable affinity for these receptors, indicating possible use as neuroleptic agents .

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a piperidine derivative structurally similar to this compound against breast cancer cell lines. The derivative induced significant apoptosis, with an IC50 value of 10.25 µM against MCF-7 cells. The mechanism involved the induction of G2/M phase arrest and activation of intrinsic apoptotic pathways .

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, a piperidine derivative was tested for its ability to bind serotonin receptors. It showed moderate selectivity for the 5-HT2A receptor with a pKi value comparable to classical antipsychotics, suggesting potential therapeutic applications in treating psychiatric disorders .

Research Findings Summary Table

| Activity Type | IC50 Value | Target | Notes |

|---|---|---|---|

| Anticancer Activity | 3.84 - 10.25 µM | MCF-7 Breast Cancer | Induces apoptosis via G2/M arrest |

| Neuropharmacological | Not specified | Serotonin Receptors | Moderate selectivity for 5-HT2A |

| Antimicrobial | Varies | Gram-positive/negative | Effective against multiple strains |

Q & A

Q. What in vitro assays are recommended to evaluate the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.